4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with phenoxy and dioxaborolan groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: This is usually achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with phenol or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenoxy and dioxaborolan groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The dioxaborolan group is known to participate in boron-mediated reactions, which can influence various biochemical pathways. The phenoxy group may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
What sets 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both phenoxy and dioxaborolan groups provides versatility in synthetic chemistry and potential biological activities .
Properties
CAS No. |
2304634-62-4 |
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Molecular Formula |
C18H23BN2O3 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
4,6-dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C18H23BN2O3/c1-12-15(19-23-17(3,4)18(5,6)24-19)13(2)21-16(20-12)22-14-10-8-7-9-11-14/h7-11H,1-6H3 |
InChI Key |
AEYOSCJCKOYBDM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=CC=CC=C3)C |
Origin of Product |
United States |
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